

Technical Support Center: Optimizing (R)-MIK665 Dosage for In Vivo Studies

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Compound of Interest

Compound Name: (R)-MIK665

Cat. No.: B609037

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **(R)-MIK665** in in vivo studies. Our goal is to facilitate the optimization of experimental protocols and address common challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is **(R)-MIK665** and what is its mechanism of action?

(R)-MIK665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).^{[1][2][3]} Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. By binding to Mcl-1, **(R)-MIK665** blocks its function, leading to the activation of the intrinsic apoptosis pathway in cancer cells that are dependent on Mcl-1 for survival. This process is dependent on the pro-apoptotic proteins BAX and BAK.

Q2: What are the primary therapeutic areas being investigated for **(R)-MIK665**?

Preclinical and clinical studies have primarily focused on hematological malignancies such as Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and lymphoma, where Mcl-1 is a known driver of cancer cell survival.^{[1][4]} There is also emerging research into its potential in solid tumors.

Q3: What is a typical starting dose for **(R)-MIK665** in in vivo mouse studies?

A definitive universal starting dose cannot be provided as the optimal dosage is highly dependent on the specific animal model, tumor type, and experimental endpoint. However, published preclinical studies with Mcl-1 inhibitors provide a starting point for dose-ranging studies. For instance, a dose of 25 mg/kg of S64315 (MIK665) has been used in a syngeneic mouse melanoma model.[5][6] For a closely related predecessor, S63845, a maximum tolerated dose (MTD) of 12.5 mg/kg was established in humanized Mcl-1 mice when administered for five consecutive days.[7] It is crucial to perform a dose-escalation study to determine the MTD and optimal efficacious dose for your specific model.

Q4: What is the recommended route of administration for **(R)-MIK665** in vivo?

Intravenous (IV) administration has been commonly reported for **(R)-MIK665** and its analogs in preclinical studies to ensure consistent bioavailability.[1][8][9] However, intraperitoneal (IP) administration has also been used.[5][6] The choice of administration route will depend on the formulation and the experimental design.

Q5: What are the potential on-target toxicities associated with Mcl-1 inhibition?

A significant concern with Mcl-1 inhibitors is on-target cardiotoxicity, which can manifest as an elevation in cardiac troponin levels.[3][10][11] This is because Mcl-1 is also essential for the survival and function of cardiomyocytes. Researchers should carefully monitor for signs of cardiac distress in animal models. Using humanized Mcl-1 mouse models may provide a more accurate assessment of potential cardiotoxicity, as these models have shown increased sensitivity to Mcl-1 inhibitors.[3][7]

Data Presentation

Table 1: Summary of In Vivo Efficacy of Mcl-1 Inhibitors

Compound	Dosage	Dosing Schedule	Animal Model	Tumor Type	Outcome	Citation
S64315 (MIK665)	25 mg/kg	Days 4, 6, 9, 11 (IP)	C57BL/6J Mice	B16.F10 Melanoma	Significant tumor growth inhibition (in combination with anti-PD-1)	[5][6]
S63845	12.5 mg/kg	5 consecutive days (IV)	Humanized Mcl-1 Mice	N/A (MTD study)	Maximum Tolerated Dose	[7]
Compound 26	60 mg/kg	Single dose (IV)	NCI-H929 Xenograft	Multiple Myeloma	Tumor regression	[2][12]
Compound 26	80 mg/kg	Single dose (IV)	NCI-H929 Xenograft	Multiple Myeloma	Tumor regression	[2][12]

Table 2: Pharmacokinetic Parameters of Representative Mcl-1 Inhibitors in Mice

Compound	Administration Route	Dose (mg/kg)	IV Clearance (mL/min/kg)
Compound (M)-18	IV	25	70
Compound 19	IV	25	43
Compound 20	IV	25	45

Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
High inter-animal variability in tumor response	Inconsistent tumor cell implantation or growth	Ensure a standardized cell implantation technique and randomize animals into groups only after tumors have reached a consistent, predetermined size.
Improper drug formulation or administration	Prepare fresh drug formulations for each experiment. Ensure complete solubilization of (R)-MIK665. Use a consistent and validated administration technique (e.g., tail vein injection for IV).	
Lack of efficacy at expected therapeutic doses	Insufficient target engagement	Confirm Mcl-1 dependency of your tumor model in vitro prior to in vivo studies. Conduct a pharmacodynamic (PD) study to measure target engagement in tumor tissue at various time points after dosing.
Development of resistance	Mcl-1 inhibitor resistance can be mediated by the upregulation of other anti-apoptotic proteins like Bcl-xL or through efflux pumps like ABCB1. [13] Consider combination therapies to overcome resistance. [14] [15]	
Signs of toxicity (e.g., weight loss, lethargy, ruffled fur)	Dose is above the Maximum Tolerated Dose (MTD)	Perform a dose-escalation study to determine the MTD in your specific animal model and strain.

Vehicle-related toxicity	Always include a vehicle-only control group to differentiate between compound and vehicle toxicity.	
Elevated cardiac troponins or signs of cardiotoxicity	On-target toxicity in cardiomyocytes	Reduce the dose or modify the dosing schedule (e.g., intermittent dosing).[1] Consider using a humanized Mcl-1 mouse model for more clinically relevant cardiotoxicity assessment.[3][7] Monitor cardiac function using non-invasive methods like echocardiography.

Experimental Protocols

General Protocol for In Vivo Xenograft Efficacy Study

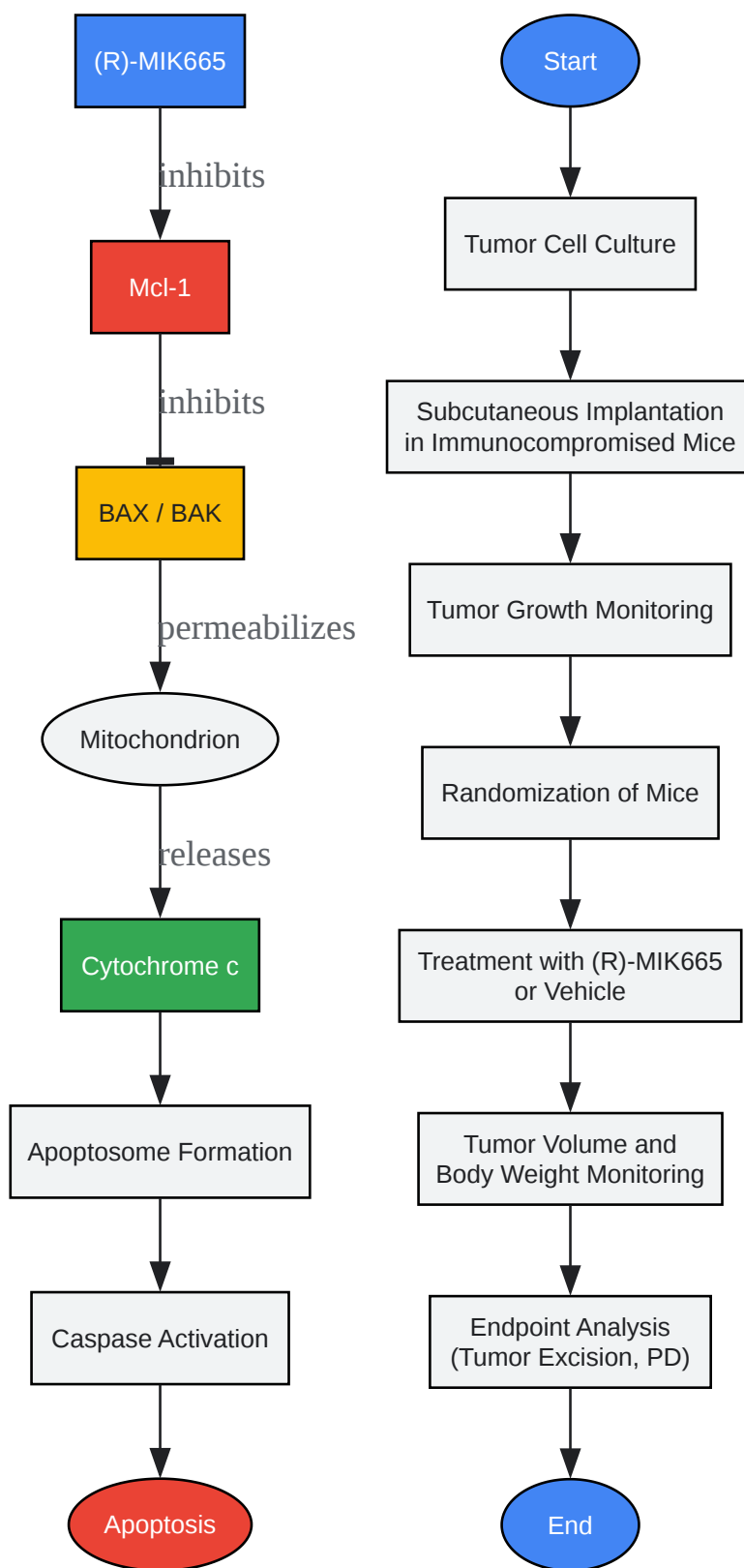
This protocol provides a general framework. Specific details should be optimized for your experimental goals.

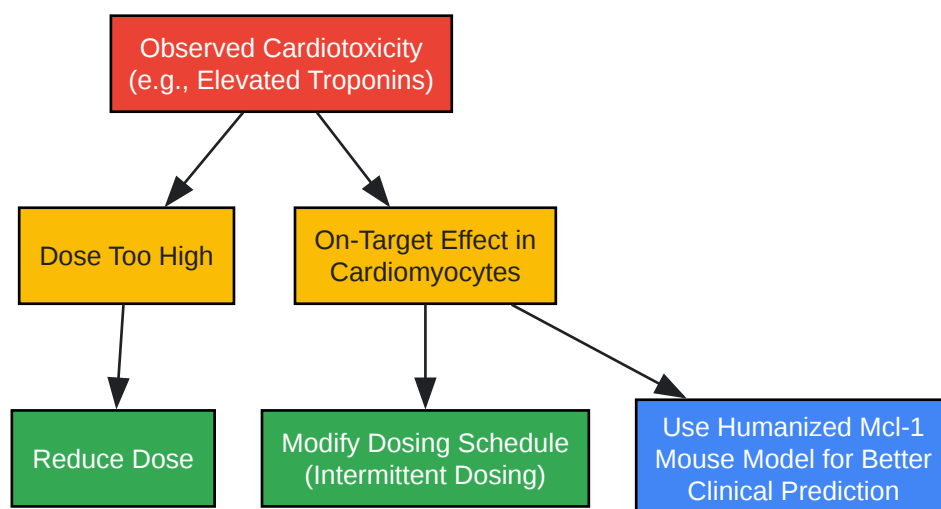
- Cell Culture and Implantation:
 - Culture the desired human cancer cell line (e.g., AML, MM) under standard conditions.
 - Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
 - Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[16]
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.

- When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.
- Drug Preparation and Administration:
 - Formulation: **(R)-MIK665** (S64315) can be formulated for intraperitoneal administration by dissolving the compound in 2% Kolliphor EL and 98% sterile PBS.[5][6] For intravenous administration of a similar Mcl-1 inhibitor (S63845), a formulation of 2% Vitamin E/TPGS in 0.9% NaCl has been used.[7]
 - Administration: Administer **(R)-MIK665** and vehicle control according to the predetermined dose and schedule (e.g., intravenously or intraperitoneally).
- Efficacy and Toxicity Monitoring:
 - Measure tumor volumes and body weights 2-3 times per week.
 - Monitor the animals daily for any clinical signs of toxicity.
 - At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Pharmacodynamic (PD) Analysis (Optional):
 - Collect tumor and plasma samples at various time points after the last dose to assess target engagement (e.g., by co-immunoprecipitation of Mcl-1/BIM) and downstream effects (e.g., caspase-3 cleavage).

Mandatory Visualizations

(R)-MIK665 Signaling Pathway





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